molecular formula C11H11N3O B15204379 3-(4-aminophenyl)-1H-pyrrole-2-carboxamide

3-(4-aminophenyl)-1H-pyrrole-2-carboxamide

Cat. No.: B15204379
M. Wt: 201.22 g/mol
InChI Key: FUGJDHCJMSMGJB-UHFFFAOYSA-N
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Description

3-(4-aminophenyl)-1H-pyrrole-2-carboxamide is an organic compound that features a pyrrole ring substituted with an aminophenyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-aminophenyl)-1H-pyrrole-2-carboxamide typically involves the reaction of 4-nitroaniline with ethyl acetoacetate under acidic conditions to form the intermediate 4-nitrophenylpyrrole. This intermediate is then reduced to 4-aminophenylpyrrole, which is subsequently reacted with an appropriate carboxylic acid derivative to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

3-(4-aminophenyl)-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3-(4-aminophenyl)-1H-pyrrole-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-aminophenyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

3-(4-aminophenyl)-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C11H11N3O/c12-8-3-1-7(2-4-8)9-5-6-14-10(9)11(13)15/h1-6,14H,12H2,(H2,13,15)

InChI Key

FUGJDHCJMSMGJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(NC=C2)C(=O)N)N

Origin of Product

United States

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